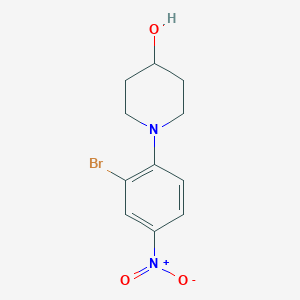

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

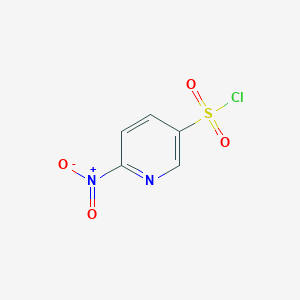

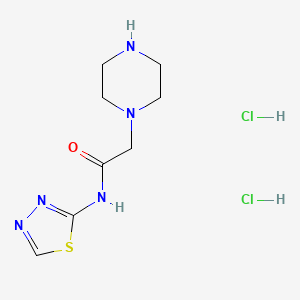

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.13700 . It is also known by the synonym 1-(2-Bromo-4-nitrophenyl)-4-hydroxypiperidine .

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which includes 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol, has been achieved via a two-step, formal [4 + 2] approach involving gold catalysis . Another method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 300.01100 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol include a molecular weight of 301.13700, and a molecular formula of C11H13BrN2O3 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Chiral Separation and Analysis

- Enantiomeric Resolution and Simulation Studies: A study by Ali et al. (2016) examined the enantiomeric resolution of similar compounds using a specific chromatography column, highlighting the importance of chiral separation in chemical analysis, which could be applicable to 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol. The research focused on how hydrogen bonding and π–π interactions play a crucial role in chiral resolution (Ali et al., 2016).

Reaction Kinetics and Mechanisms

- Aminolysis of Thionocarbonates: The study by Castro et al. (1999) on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, involving secondary alicyclic amines like piperidine, reveals insights into reaction kinetics and mechanisms. This research is relevant for understanding reactions involving similar compounds (Castro et al., 1999).

- Nucleophilic Substitution Reactions: Harifi‐Mood et al. (2011) investigated the reaction kinetics of 2-bromo-5-nitro thiophene with piperidine, providing insight into the factors influencing nucleophilic substitution reactions, which could be extrapolated to 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (Harifi‐Mood et al., 2011).

Medicinal Chemistry and Biological Applications

- Synthesis of Biologically Active Compounds: Wang et al. (2016) described the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for various biologically active compounds. This synthesis pathway, involving similar bromo- and nitro- substituted compounds, might be relevant for the synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol and its derivatives (Wang et al., 2016).

Fluorescence and Detection Applications

- Fluorescence Probe for Detection: A study by Wang et al. (2016) on a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group for cyclic detection in living cells demonstrates potential applications in detection and imaging. This suggests that compounds like 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol could be modified for similar fluorescence-based applications (Wang et al., 2016).

Safety And Hazards

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

1-(2-bromo-4-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMKNXAARQAXFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674791 |

Source

|

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

CAS RN |

1072944-61-6 |

Source

|

| Record name | 1-(2-Bromo-4-nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)

![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)